![molecular formula C8H16ClNO2 B1431220 Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 1797255-52-7](/img/structure/B1431220.png)
Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-methylpiperidine-4-carboxylate hydrochloride” can be represented by the InChI code1S/C8H15NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
. The molecular weight of the compound is 193.67 . Physical And Chemical Properties Analysis
“Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 193.67 .Scientific Research Applications
Drug Synthesis and Pharmaceutical Applications
Methyl 3-methylpiperidine-4-carboxylate hydrochloride: is a significant compound in the synthesis of various pharmaceuticals. Its piperidine core is a common motif in medicinal chemistry, found in drugs targeting a wide range of conditions . The compound’s derivatives are used in over twenty classes of drugs, including:
- Anticancer Agents : Piperidine derivatives have been shown to be effective in the development of anticancer drugs due to their ability to interfere with cell division and growth .
- Neurodegenerative Diseases : Compounds containing the piperidine structure are being explored for their potential in treating diseases like Alzheimer’s .
- Analgesics : The analgesic properties of piperidine derivatives make them suitable for pain relief applications .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is used in multicomponent reactions, cyclizations, and as a starting material for the synthesis of more elaborate chemical structures .
Analytical Chemistry
In analytical chemistry, Methyl 3-methylpiperidine-4-carboxylate hydrochloride may be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .
Chromatography
The compound’s derivatives can be utilized in chromatography as reference standards to help calibrate equipment and ensure the accuracy of chromatographic analyses .
Industrial Uses
On an industrial scale, Methyl 3-methylpiperidine-4-carboxylate hydrochloride can be involved in the large-scale production of pharmaceuticals and other chemicals. Its role in bulk chemical processes underscores its importance in industrial applications .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 3-methylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNHIYBEVBSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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